molecular formula C18H25FN6O B2966209 N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380085-55-0

N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2966209
CAS No.: 2380085-55-0
M. Wt: 360.437
InChI Key: NXTMCRSYYUTFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a unique combination of pyrimidine, piperidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN6O/c1-4-14-15(19)16(23-12-22-14)25-9-5-13(6-10-25)11-24(2)17-18(26-3)21-8-7-20-17/h7-8,12-13H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTMCRSYYUTFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)CN(C)C3=NC=CN=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.